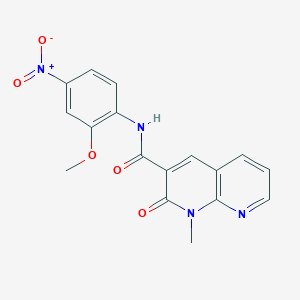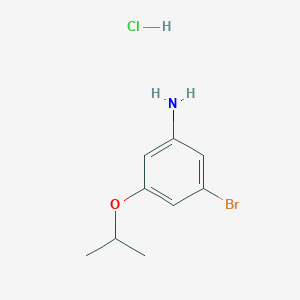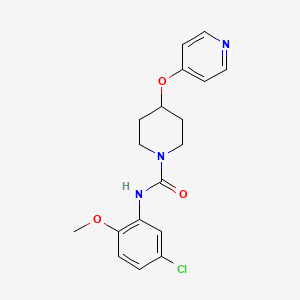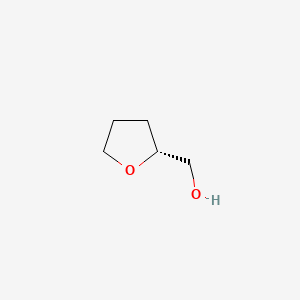
2-Acetyl-3'-(benzyloxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3’-(benzyloxy)biphenyl is a chemical compound with the CAS Number: 893739-69-0 . Its molecular weight is 302.37 and its IUPAC name is 1-[3’-(benzyloxy)[1,1’-biphenyl]-2-yl]ethanone .
Molecular Structure Analysis
The molecular structure of 2-Acetyl-3’-(benzyloxy)biphenyl is represented by the linear formula: C21H18O2 . The InChI Code for this compound is 1S/C21H18O2/c1-16(22)20-12-5-6-13-21(20)18-10-7-11-19(14-18)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 .Chemical Reactions Analysis
Benzylic compounds are known to be activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
2-Acetyl-3'-(benzyloxy)biphenyl and related compounds have demonstrated significant potential in cancer research. For instance, certain benzothiazoles, which share structural similarities with this compound, have shown potent and selective antitumor activity against various cancer cell lines. The mechanism of action of these compounds is believed to involve metabolic transformations, such as N-acetylation, which is influenced by the nature of the substituent on the biphenyl structure (Chua et al., 1999).
Synthesis and Structure Analysis
Research has focused on the synthesis and structural analysis of biphenyl derivatives, including those with acetyl and benzyloxy groups. For instance, studies on the synthesis and structure of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and related oxadiazole derivatives, which are structurally related to this compound, have been conducted to understand their antiproliferative activities (Jin et al., 2006).
Environmental Applications
Biphenyl derivatives, including those related to this compound, have been investigated in environmental applications, such as in the degradation of pollutants. Studies on biphenyl-degrading soil bacteria like Pseudomonas sp. strain KKS102 have shed light on the metabolic pathways involved in biphenyl degradation, which is crucial for environmental bioremediation efforts (Kimbara et al., 1989).
Biodegradation and Bioremediation
The understanding of biodegradation pathways of biphenyl compounds is essential for bioremediation strategies. Studies on biphenyl dioxygenases, enzymes that catalyze the degradation of biphenyl and its chlorinated derivatives, are significant for addressing environmental pollution by these compounds (Furukawa et al., 2004).
Inflammation and COX-2 Inhibition
Research into biphenyl derivatives has also extended into the study of inflammation. Certain biphenyl compounds have been found to be selective ligands for the enzyme cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammatory conditions (Seth et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(3-phenylmethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)20-12-5-6-13-21(20)18-10-7-11-19(14-18)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKQWUMEKYECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

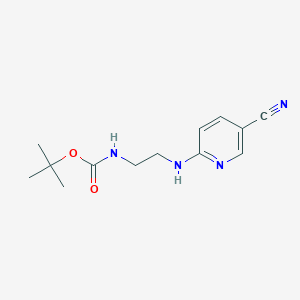

![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
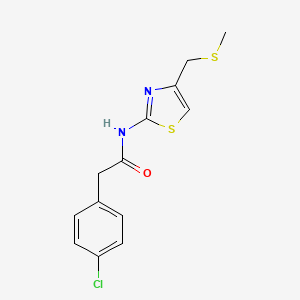
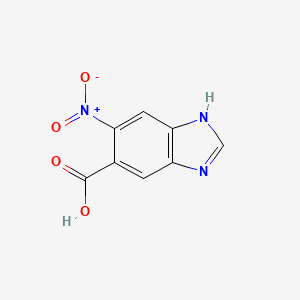

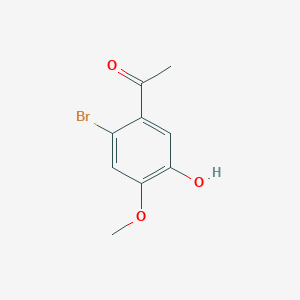
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)
